

Spectroscopic Profile of 4-Methylthiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylthiophene-2-carbaldehyde

Cat. No.: B1351181

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Introduction

4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and the structural elucidation of its derivatives. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **4-Methylthiophene-2-carbaldehyde**, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methylthiophene-2-carbaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|-----------------|
| 9.80 | Singlet (s) | Aldehyde proton |
| 7.61 | Doublet (d) | Thiophene-H3 |
| 6.88 | Doublet (d) | Thiophene-H5 |
| 2.57 | Singlet (s) | Methyl protons |

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------|
| 182.6 | Carbonyl carbon |
| 151.6 | Thiophene-C4 |
| 142.0 | Thiophene-C2 |
| 137.4 | Thiophene-C5 |
| 127.2 | Thiophene-C3 |
| 16.2 | Methyl carbon |

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3100 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (methyl) |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1665 | Strong | Carbonyl (C=O) stretch |
| ~1540, ~1450 | Medium | Thiophene ring C=C stretching |
| ~810 | Strong | C-H out-of-plane bending (2,4-disubstituted) |

Sample preparation: Neat (liquid film) or KBr pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--------------------------------------|
| 126 | High | [M] ⁺ (Molecular Ion) |
| 125 | High | [M-H] ⁺ |
| 97 | Moderate | [M-CHO] ⁺ |
| 83 | Low | [M-CH ₃ -CO] ⁺ |

Ionization method: Electron Ionization (EI)

Spectroscopic Interpretation

¹H NMR Spectrum: The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton. The two doublets in the aromatic region (7.61 and 6.88 ppm) correspond to the two protons on the thiophene ring. The singlet at 2.57 ppm, integrating to three protons, is assigned to the methyl group.

¹³C NMR Spectrum: The signal at 182.6 ppm is indicative of the carbonyl carbon of the aldehyde. The four signals in the aromatic region (127.2-151.6 ppm) are assigned to the

carbons of the thiophene ring. The upfield signal at 16.2 ppm corresponds to the methyl carbon.

IR Spectrum: The strong absorption at approximately 1665 cm^{-1} is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde, with its frequency lowered due to conjugation with the thiophene ring.^[1] The pair of medium intensity bands around 2820 cm^{-1} and 2720 cm^{-1} are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.^[1] The bands in the 3100 cm^{-1} region are attributed to the C-H stretching vibrations of the thiophene ring, while the absorption around 2920 cm^{-1} corresponds to the C-H stretching of the methyl group.^[1] The medium intensity bands in the $1450\text{-}1540\text{ cm}^{-1}$ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.^[1] A strong band around 810 cm^{-1} is characteristic of the out-of-plane C-H bending for a 2,4-disubstituted thiophene ring.^[1]

Mass Spectrum: The mass spectrum shows a prominent molecular ion peak $[\text{M}]^+$ at m/z 126, consistent with the molecular weight of **4-Methylthiophene-2-carbaldehyde**. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in the strong $[\text{M}-\text{H}]^+$ peak at m/z 125.^{[2][3][4]} Another significant fragmentation is the loss of the formyl radical (CHO), leading to the peak at m/z 97.^{[2][3][4]}

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **4-Methylthiophene-2-carbaldehyde** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.

- Spectral width: -2 to 12 ppm.
- Acquisition time: 3-4 seconds.
- Relaxation delay: 1-2 seconds.
- Number of scans: 16-32.
- Temperature: 298 K.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096.
 - Temperature: 298 K.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of **4-Methylthiophene-2-carbaldehyde** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .

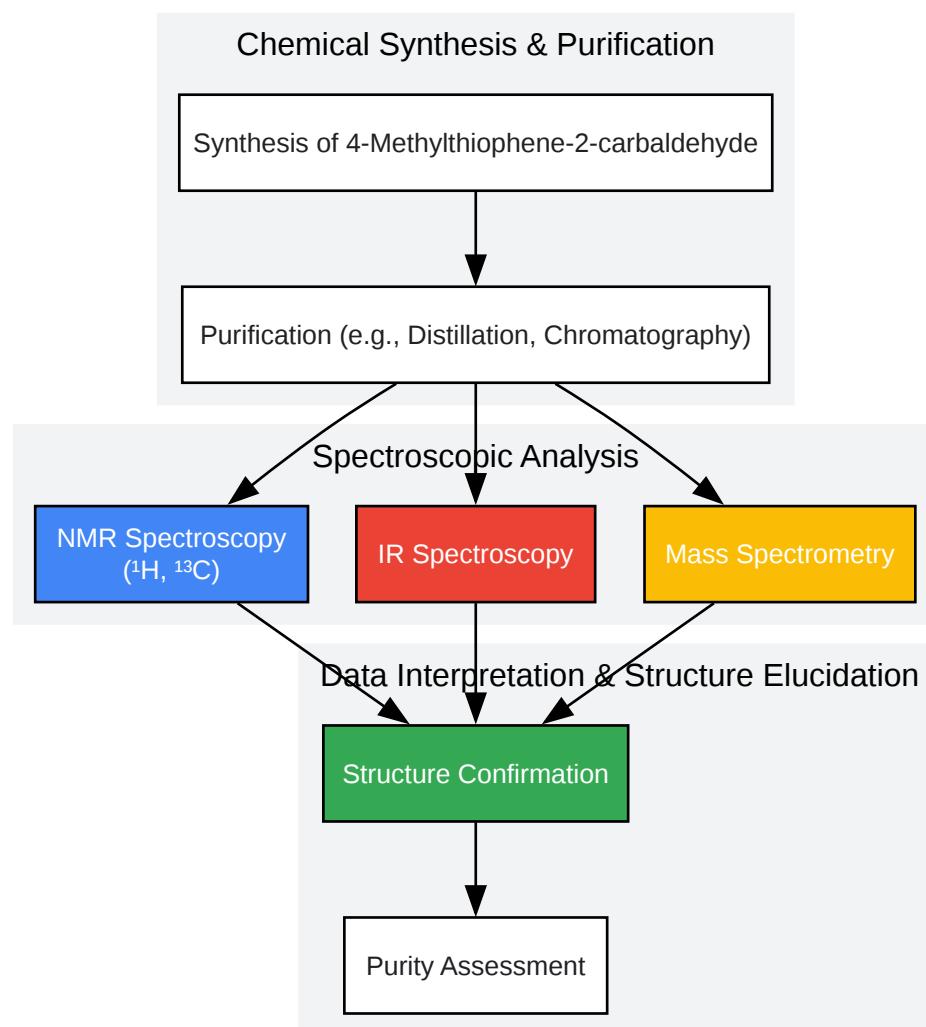
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
- Data acquisition: A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.
- Parameters:
 - Ionization mode: Electron Ionization (EI).
 - Electron energy: 70 eV.
 - Source temperature: 200-250 °C.
 - Mass range: m/z 40-400.
 - Scan speed: 1 scan/second.
- Data Processing: The acquired mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion and major fragment ions are identified and assigned.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Methylthiophene-2-carbaldehyde**.



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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylthiophene-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351181#spectroscopic-data-of-4-methylthiophene-2-carbaldehyde-nmr-ir-mass>]

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